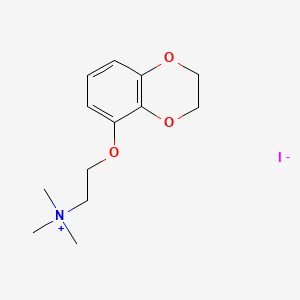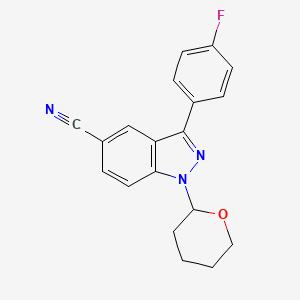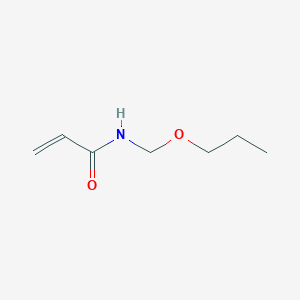
2-Propenamide,N-(propoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Propenamide,N-(propoxymethyl)- involves the reaction of propoxymethylamine with acryloyl chloride under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
2-Propenamide,N-(propoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Polymerization: It can also undergo polymerization reactions to form polymers with different properties.
Aplicaciones Científicas De Investigación
2-Propenamide,N-(propoxymethyl)- has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and sealants.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propenamide,N-(propoxymethyl)- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in various biochemical pathways, affecting cellular processes .
Comparación Con Compuestos Similares
2-Propenamide,N-(propoxymethyl)- can be compared with other similar compounds such as:
Acrylamide: Both compounds have similar structures, but acrylamide lacks the propoxymethyl group. Acrylamide is widely used in polymer synthesis and as a laboratory reagent.
Methacrylamide: This compound has a similar structure but contains a methyl group instead of a propoxymethyl group. Methacrylamide is used in the production of polymers and resins.
N-(2-Hydroxyethyl)acrylamide: This compound has a hydroxyethyl group instead of a propoxymethyl group.
2-Propenamide,N-(propoxymethyl)- is unique due to its specific functional group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
N-(propoxymethyl)prop-2-enamide |
InChI |
InChI=1S/C7H13NO2/c1-3-5-10-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) |
Clave InChI |
XTMDYDPHCFUVKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOCNC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


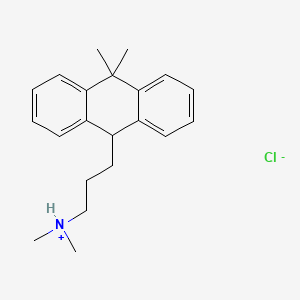



![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)


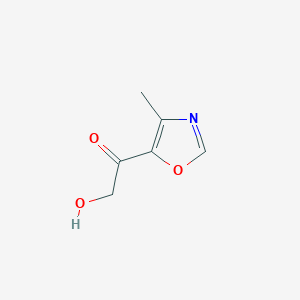

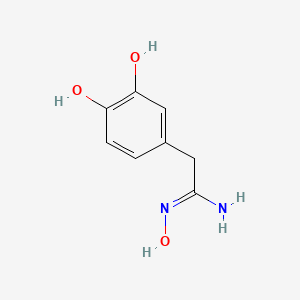
![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)
